molecular formula C5H11NO2 B3108130 (3S,4R)-3-aminooxan-4-ol CAS No. 1638744-86-1

(3S,4R)-3-aminooxan-4-ol

Cat. No.: B3108130
CAS No.: 1638744-86-1
M. Wt: 117.15
InChI Key: KUCSFTQJADYIQH-CRCLSJGQSA-N
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Description

(3S,4R)-3-aminooxan-4-ol is a chiral compound characterized by its four-membered cyclic structure containing two nitrogen atoms and one oxygen atom.

Scientific Research Applications

(3S,4R)-3-aminooxan-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of other bioactive compounds.

    Biology: The compound exhibits anti-cancer and anti-viral properties, making it valuable in biological studies.

    Medicine: Its potential therapeutic applications include the development of anti-cancer and anti-viral drugs.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3S,4R)-3-aminooxan-4-ol can be synthesized by reacting diethylene glycol with glyoxal in the presence of a base. The resulting product is then treated with ammonia to give the final product. The purity and identity of this compound are confirmed using analytical methods such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-aminooxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce oxan-amine derivatives with altered functional groups.

Mechanism of Action

The mechanism by which (3S,4R)-3-aminooxan-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. The compound’s interaction with enzymes and receptors in biological systems underlies its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid: This compound is a selective inhibitor of human ornithine aminotransferase and has been studied for its therapeutic potential in hepatocellular carcinoma.

    Paroxetine: A selective serotonin-reuptake inhibitor used as an antidepressant.

Uniqueness

(3S,4R)-3-aminooxan-4-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct biological activities and make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3S,4R)-3-aminooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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